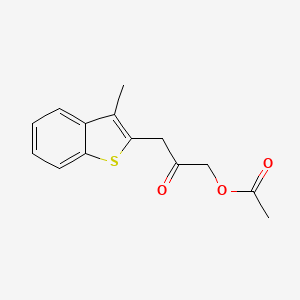
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride: is a chemical compound with a complex structure, often used in various scientific and industrial applications
準備方法
The synthesis of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves several steps. One common method starts with trans-4-methylcyclohexanecarboxylic acid as the raw material. The process includes a rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This method is advantageous as it avoids the use of hazardous materials and does not require high temperature or pressure, making it suitable for industrial production.
化学反応の分析
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of fine chemicals and other industrial products.
作用機序
The mechanism of action of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
When compared to similar compounds, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
trans-4-Methylcyclohexylamine: Known for its biological activity and pharmaceutical applications.
2-Dimethylaminoethyl chloride hydrochloride: Used as an intermediate in organic synthesis.
2-Diethylaminoethylchloride hydrochloride: Another intermediate with applications in pharmaceutical synthesis.
These compounds share some similarities in their chemical structure but differ in their specific applications and properties.
特性
CAS番号 |
28657-04-7 |
|---|---|
分子式 |
C14H28ClNO2 |
分子量 |
277.83 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h12-13H,4-11H2,1-3H3;1H |
InChIキー |
RLRVXATWFDDCDU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1CCC(CC1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


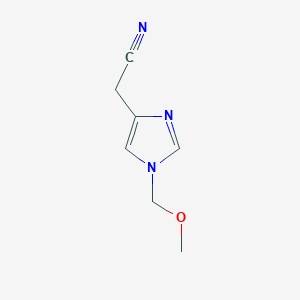

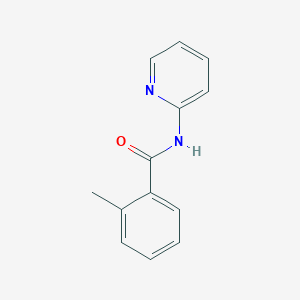


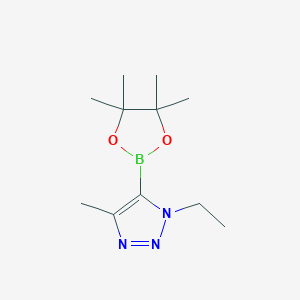
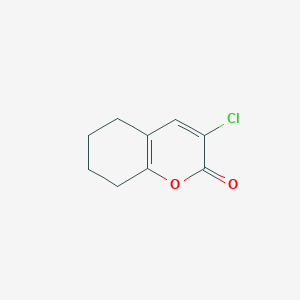
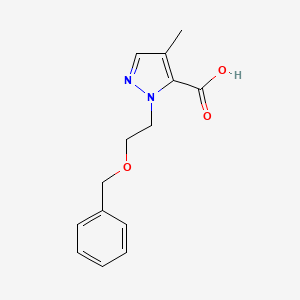
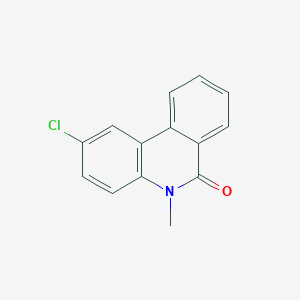
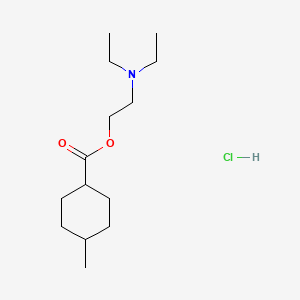
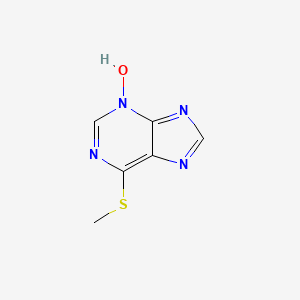
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
